molecular formula C21H13ClO B10883653 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- CAS No. 14343-93-2

9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-

Cat. No.: B10883653
CAS No.: 14343-93-2
M. Wt: 316.8 g/mol
InChI Key: HZSARCSLDWWCIL-UHFFFAOYSA-N
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Description

Structure: This compound belongs to the anthracenone family, featuring a fused tricyclic anthracene backbone with a ketone group at position 9 and a 4-chlorophenyl substituent attached via a methylene bridge at position 10 (IUPAC name: 10-[(4-chlorophenyl)methylene]-9(10H)-anthracenone) . The benzylidene group introduces steric and electronic modifications that influence its reactivity and biological interactions.

Pharmacological Relevance: Evidence indicates its role as a neurotransmitter release enhancer, with studies highlighting its potency surpassing linopirdine, a known potassium channel modulator. This activity is attributed to its interaction with neuronal Kv7 channels, enhancing synaptic transmission .

Properties

CAS No.

14343-93-2

Molecular Formula

C21H13ClO

Molecular Weight

316.8 g/mol

IUPAC Name

10-[(4-chlorophenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C21H13ClO/c22-15-11-9-14(10-12-15)13-20-16-5-1-3-7-18(16)21(23)19-8-4-2-6-17(19)20/h1-13H

InChI Key

HZSARCSLDWWCIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- typically involves the reaction of 9(10H)-anthracenone with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce anthracenols or anthracenes.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C15H11ClO
  • Molecular Weight : Approximately 316.78 g/mol
  • CAS Number : 14343-93-2

The compound features a unique anthracene structure modified with a chlorophenylmethylene group at the 10 position, which enhances its reactivity and potential biological activity compared to simpler analogs.

Applications in Organic Synthesis

9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it suitable for synthesizing more complex organic molecules. Key applications include:

  • Precursor for Complex Molecules : The compound can be utilized to synthesize derivatives that may possess enhanced biological properties.
  • Dye and Pigment Production : Due to its chromophoric properties, it can be explored in the development of dyes and pigments.

Research indicates that 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- exhibits diverse biological activities, making it a candidate for further pharmacological studies. Notable areas of interest include:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

PathogenActivityReference
Staphylococcus aureusInhibition of growth
Escherichia coliAntibacterial effects
Candida albicansAntifungal properties

Anticancer Properties

9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- has been evaluated for its anticancer effects. Studies suggest that it can induce apoptosis in cancer cells through various mechanisms.

Case Study: Breast Cancer Cells
In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels. The mechanism involves the inhibition of cell proliferation and cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes. Its exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key anthracenone derivatives and their distinguishing features:

Compound Substituents Molecular Weight Key Properties/Applications References
10-[(4-Chlorophenyl)methylene]-9(10H)-anthracenone 4-Cl-C₆H₄-CH= at C10 316.78 g/mol Potent neurotransmitter enhancer; modulates Kv7 channels; higher efficacy than linopirdine
9-(2-Chlorobenzylidene)anthracen-10(9H)-one 2-Cl-C₆H₄-CH= at C9 316.78 g/mol Crystal structure analysis reveals boat-shaped anthracene core; forms C–H···O dimers
10-Nitro-9(10H)-anthracenone NO₂ at C10 253.23 g/mol Synthesized via nitration (74.1% yield); used as an intermediate in organic synthesis
10,10-Dimethyl-9(10H)-anthracenone Two CH₃ groups at C10 248.31 g/mol Increased steric bulk; used in safety assessments (SDS data available)
10-(4-Hydroxy-3-methoxyphenyl)methylidene derivative 4-OH-3-OCH₃-C₆H₃-CH= at C10 328.37 g/mol Enhanced solubility due to polar groups; potential antioxidant applications
10-Bromo-1,5-dichloro-9(10H)-anthracenone Br at C10, Cl at C1 and C5 360.46 g/mol Cytotoxic agent; evaluated for lipid peroxidation and antitumor activity

Pharmacological Activity

  • Neurotransmitter Release Enhancement: The 4-chlorophenyl derivative demonstrates superior efficacy compared to linopirdine, likely due to its optimized electron-withdrawing chloro group, which enhances binding to Kv7 channels .
  • Cytotoxicity: Bromo- and chloro-substituted derivatives (e.g., 10-bromo-1,5-dichloro-anthracenone) exhibit significant lipid peroxidation and cytotoxicity, suggesting applications in cancer research .

Physicochemical Properties

  • Solubility: Hydroxy- and methoxy-substituted derivatives (e.g., 10-(4-hydroxy-3-methoxyphenyl)-anthracenone) exhibit improved aqueous solubility due to hydrogen-bonding capabilities .
  • Crystal Packing: Substituents like 2-chlorobenzylidene induce non-planar anthracene conformations, forming inverse dimers via C–H···O interactions .

Critical Research Findings

  • Potency in Neurotransmission: The 4-chlorophenyl derivative’s EC₅₀ for neurotransmitter release enhancement is ~10-fold lower than linopirdine, making it a promising candidate for cognitive disorder therapeutics .
  • Structural Insights : X-ray crystallography of the 2-chloro analog reveals steric effects from ortho-substitution, which may reduce biological activity compared to the para-substituted counterpart .

Biological Activity

9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- (CAS Number: 14343-93-2) is a synthetic compound derived from anthracene, characterized by its unique chlorophenylmethylene substitution at the ketone position. This modification enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- is C_15H_11ClO, with a molecular weight of approximately 316.78 g/mol. The compound features a ketone functional group, which plays a crucial role in its reactivity and biological interactions.

Key Chemical Characteristics:

  • Molecular Formula: C₁₅H₁₁ClO
  • Molecular Weight: 316.78 g/mol
  • Functional Groups: Ketone, aromatic ring

Biological Activity

Research indicates that 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- exhibits various biological activities, including anticancer properties and potential neuroprotective effects. The presence of the chlorophenylmethylene group is believed to enhance its interaction with biological targets.

Anticancer Activity

Studies have shown that compounds similar to 9(10H)-Anthracenone can inhibit tubulin polymerization, which is critical for cancer cell proliferation. A recent study identified novel β-tubulin inhibitors that may include derivatives of anthracene structures, highlighting the potential for this compound in cancer therapy .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
9(10H)-AnthracenoneTubulin InhibitionTBD
ColchicineTubulin Inhibition0.5
Other analogsVariousTBD

Neuroprotective Effects

In studies focusing on neurotropic activity, compounds related to anthracene derivatives have demonstrated the ability to stimulate neurite outgrowth without exhibiting toxicity at certain concentrations (e.g., 10 μM) . This suggests that 9(10H)-Anthracenone could have applications in treating neurodegenerative conditions.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A series of experiments were conducted using various cancer cell lines treated with derivatives of anthracene. The results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
  • Toxicity Assessment :
    • Toxicity studies performed on animal models showed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development in clinical settings .

Synthesis and Derivatives

The synthesis of 9(10H)-Anthracenone can be achieved through various methods, including:

  • Condensation Reactions : Involving anthracene derivatives and chlorobenzaldehyde.
  • Oxidation Processes : Converting simpler anthracene compounds into ketones.

These synthetic pathways not only facilitate the production of the parent compound but also allow for the exploration of various derivatives that may enhance biological activity.

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